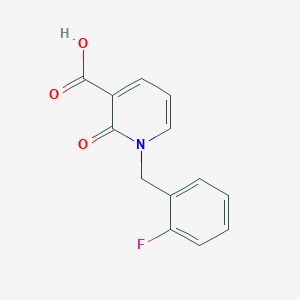

1-(2-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

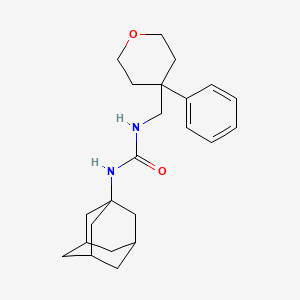

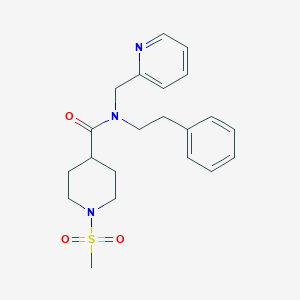

The compound "1-(2-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid" is a fluorinated heterocyclic molecule that is part of a broader class of compounds known for their diverse biological activities and potential pharmaceutical applications. The presence of the fluorobenzyl group and the dihydropyridine core suggests that this compound could exhibit interesting chemical and physical properties, as well as biological activity.

Synthesis Analysis

The synthesis of fluorinated dihydropyridine derivatives can be complex due to the reactivity of the fluorine atom and the necessity to control the stereochemistry of the molecule. In the context of related compounds, the synthesis of tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acids has been achieved through the reaction of tri(o-fluorobenzyl)tin chloride with sodium salts of the corresponding acids . Similarly, the preparation of 2-fluoro carboxylic acid derivatives from amino acids using (diethylamino)sulfur trifluoride (DAST) has been described, which could be relevant to the synthesis of the target compound . These methods could potentially be adapted for the synthesis of "1-(2-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid."

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by the strong electronegativity of fluorine, which can influence the electronic distribution within the molecule. X-ray diffraction studies have revealed diverse solid-state molecular structures in related compounds, such as planar, twisted, and cyclic conformations . The crystal structures of tri(o-fluorobenzyl)tin esters have shown five-coordinate tin atoms in a trigonal bipyramidal structure . These findings suggest that the molecular structure of the target compound could also exhibit unique geometrical features influenced by the fluorine atom.

Chemical Reactions Analysis

Fluorinated dihydropyridines can participate in various chemical reactions, including tautomeric rearrangements , cycloadditions , and lactonizations . The reactivity of the fluorine atom can lead to peculiar behaviors, such as the formation of both mono and gem-difluorolactones when reacting with electrophilic fluorine . The presence of the 2-fluorobenzyl group could also facilitate certain reactions, such as the formation of benzylidene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated dihydropyridines are influenced by the presence of the fluorine atom, which can increase the lipophilicity and stability of the molecule. The fluorine atom can also affect the acidity and basicity of adjacent functional groups, potentially altering the compound's solubility and reactivity. The characterization of related compounds has been performed using various spectroscopic methods, including IR, NMR, and MS spectrometry , which could be applied to determine the properties of "1-(2-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid."

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- This compound has been utilized in the synthesis and characterization of organometallic complexes. For instance, tri(o-fluorobenzyl)tin chloride reacted with sodium of heteroaromatic carboxylic acid yielded complexes that have been characterized by spectroscopy and X-ray diffraction, demonstrating their utility in structural and chemical analysis (Yin, Wang, Ma, & Wang, 2004).

Corrosion Inhibition

- Indanone derivatives, which are structurally similar to 1-(2-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, have shown potential as corrosion inhibitors for mild steel in acidic solutions. Their efficacy is linked to their adsorption on the metal surface, demonstrating the potential of related compounds in industrial applications (Saady et al., 2018).

Metal-Organic Frameworks

- The compound has been involved in the synthesis of novel metal-organic frameworks (MOFs). These MOFs exhibit unique structural characteristics and have applications in areas like dye adsorption, indicating the relevance of this compound in creating materials with specific adsorption properties (Zhao et al., 2020).

Asymmetric Synthesis

- In the field of asymmetric synthesis, this compound has been used to create fluorine-containing chiral auxiliaries. These auxiliaries are crucial for synthesizing amino acids with specific stereochemistry, demonstrating its importance in pharmaceutical and chemical synthesis (Saghyan et al., 2010).

HIV Integrase Inhibition

- The compound has been studied for its conformation and tautomeric structure in the context of HIV integrase inhibition. This research is significant for understanding the molecular basis of drug action and for the development of new antiviral therapies (Bacsa et al., 2013).

Fluorescence and Photoluminescence

- Research has also focused on the synthesis of novel fluorophores using structurally related compounds. These fluorophores show promising applications in labelling and visualization techniques in biochemical and medical research (Shi et al., 2016).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3/c14-11-6-2-1-4-9(11)8-15-7-3-5-10(12(15)16)13(17)18/h1-7H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQYMJZHRNDELX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B3007720.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-cyano-5-hydroxybenzoate](/img/structure/B3007722.png)

![3-(benzo[d]thiazol-2-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B3007723.png)

![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B3007728.png)

![5-{3-[(4-methylbenzyl)oxy]-2-thienyl}-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B3007729.png)

![N-(cyanomethyl)-N-cyclopropyl-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B3007730.png)

![1-[4-(2-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol](/img/structure/B3007736.png)